3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene
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Overview
Description
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene is an organic compound characterized by the presence of multiple fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene typically involves the introduction of difluoromethyl and tetrafluorobenzene groups onto a benzene ring. One common method includes the use of difluoromethylation reagents in the presence of catalysts. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene reagents under mild conditions . Another approach involves the use of metal-based catalysts to facilitate the transfer of difluoromethyl groups to the benzene ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale difluoromethylation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include difluorocarbene reagents, metal-based catalysts, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while cross-coupling reactions can produce complex polyaromatic structures .
Scientific Research Applications
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with specific enzymes and receptors . These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4,5-tetrafluorobenzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1,2,4,5-Tetrafluorobenzene: Lacks the difluoromethyl group, making it less reactive in certain chemical reactions.
3-(Difluoromethyl)-1,2,4,5-tetrachlorobenzene: Contains chlorine atoms instead of fluorine, resulting in different chemical properties.
Uniqueness
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene is unique due to the presence of both difluoromethyl and tetrafluorobenzene groups, which confer distinct chemical reactivity and stability. The combination of these groups enhances the compound’s potential for various applications in research and industry .
Properties
IUPAC Name |
3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCZXVUFKPNTBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(F)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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